N-(4-Nitrobenzoyl)-beta-alanine

Overview

Description

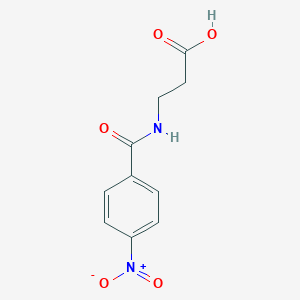

N-(4-Nitrobenzoyl)-beta-alanine is an organic compound with the molecular formula O2NC6H4CONHCH2CH2CO2H It is a derivative of beta-alanine, where the amino group is substituted with a 4-nitrobenzoyl group

Mechanism of Action

Target of Action

N-(4-Nitrobenzoyl)-beta-alanine primarily targets serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .

Mode of Action

The compound interacts with its targets through a time-dependent irreversible inactivation . This interaction is facilitated if the peptidyl residue of the compound can be recognized by the enzyme as a substrate .

Biochemical Pathways

For instance, it may affect the digestion process, immune response, and cell signaling pathways .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on serine proteases . By inhibiting these enzymes, the compound can potentially influence various biological processes where these enzymes play a role.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the solvent used for crystallization can affect the recognition of the compound by its target enzymes . Moreover, the temperature at which samples for crystallization are prepared can influence the efficiency of racemic resolution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Nitrobenzoyl)-beta-alanine typically involves the reaction of beta-alanine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Nitrobenzoyl)-beta-alanine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield beta-alanine and 4-nitrobenzoic acid.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-Aminobenzoyl-beta-alanine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Beta-alanine and 4-nitrobenzoic acid.

Scientific Research Applications

N-(4-Nitrobenzoyl)-beta-alanine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

N-(4-Nitrobenzoyl)-beta-alanine can be compared with other similar compounds, such as:

4-Nitrobenzoic acid: Shares the nitrobenzoyl group but lacks the beta-alanine moiety.

Beta-alanine: Lacks the nitrobenzoyl group and has different chemical properties.

4-Aminobenzoyl-beta-alanine: A reduced form of this compound with an amino group instead of a nitro group.

The uniqueness of this compound lies in its combination of the nitrobenzoyl group and beta-alanine, which imparts distinct chemical and biological properties.

Biological Activity

N-(4-Nitrobenzoyl)-beta-alanine is a compound that has garnered attention in the field of medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological properties, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is an aromatic amine derivative of beta-alanine, featuring a nitro group at the para position of the benzoyl moiety. The molecular formula is with a molecular weight of approximately 208.22 g/mol. Its structure can be summarized as follows:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| This compound | Similar backbone to beta-alanine | Contains a nitro group enhancing reactivity |

| Beta-Alanine | Core structure | Lacks aromatic substitution |

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Studies suggest that compounds with nitro groups can exhibit prodrug characteristics, leading to the generation of reactive intermediates that may induce cellular stress or apoptosis in cancer cells .

- Anticancer Potential : Research indicates that nitro-substituted compounds can enhance cytotoxicity against tumor cells. For instance, similar compounds have been shown to induce reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and subsequent apoptosis in cancer cells .

- Enzyme Inhibition : The compound's structural features suggest it may inhibit specific enzymes related to metabolic disorders. The introduction of the nitro group can enhance binding affinity to target sites, potentially leading to significant inhibitory effects on enzyme activity.

Case Studies and Research Findings

Several studies have explored the biological implications of beta-alanine derivatives, including this compound:

Safety and Toxicology

While the potential therapeutic effects are promising, safety profiles must also be considered. Compounds with nitro groups can sometimes exhibit toxicity due to their ability to form reactive metabolites. It is essential to conduct thorough toxicological evaluations to assess the safety of this compound before clinical applications.

Properties

IUPAC Name |

3-[(4-nitrobenzoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c13-9(14)5-6-11-10(15)7-1-3-8(4-2-7)12(16)17/h1-4H,5-6H2,(H,11,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTLZWITKYGYDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343673 | |

| Record name | N-(4-Nitrobenzoyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59642-21-6 | |

| Record name | N-(4-Nitrobenzoyl)-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59642-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Nitrobenzoyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.